molecular formula C6H13NS B3385445 (1r,2r)-2-(Methylsulfanyl)cyclopentanamine CAS No. 6336-61-4

(1r,2r)-2-(Methylsulfanyl)cyclopentanamine

Cat. No.: B3385445
CAS No.: 6336-61-4
M. Wt: 131.24 g/mol
InChI Key: LYDDFFMJUBFRAW-PHDIDXHHSA-N
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Description

(1r,2r)-2-(Methylsulfanyl)cyclopentanamine is a chiral cyclopentane-based compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol . This structured amine presents a versatile scaffold for researchers in medicinal chemistry and organic synthesis, featuring both a primary amine and a thioether (methylsulfanyl) group on its five-membered ring . The primary value of this compound lies in its role as a synthetic building block. The amine functionality can be readily converted into amides, sulfonamides, and other nitrogen-containing derivatives, while the thioether group can be selectively oxidized to sulfoxides or sulfones, enabling access to a diverse library of compounds for screening and development . Chiral vicinal amino thioethers are also of significant interest as potential ligands for asymmetric catalysis, and the defined (1r,2r) stereochemistry of this compound makes it a valuable candidate for developing new stereoselective synthetic methodologies . The cyclopentane ring provides a defined three-dimensional structure that can influence the physical properties and biological activity of resulting molecules, making it a relevant scaffold in the design of novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(1R,2R)-2-methylsulfanylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDDFFMJUBFRAW-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-61-4
Record name NSC38956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r,2r)-2-(Methylsulfanyl)cyclopentanamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone.

    Formation of Intermediate: Cyclopentanone undergoes a reaction with methylthiol to form a methylsulfanyl-substituted cyclopentanol.

    Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can optimize reaction conditions and improve scalability .

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amine group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that (1R,2R)-2-(Methylsulfanyl)cyclopentanamine may exhibit anti-inflammatory and antimicrobial properties. Studies have shown that it can inhibit pro-inflammatory cytokines and demonstrate effectiveness against various pathogens, including gram-positive and gram-negative bacteria .
  • Enzyme Inhibition : The compound has been identified as a moderate inhibitor of dihydrofolate reductase (DHFR), which is relevant for cancer therapy. This suggests potential applications in developing new anticancer agents.

Biological Research

  • Biochemical Assays : It has been explored as a ligand in biochemical assays, facilitating the study of enzyme activity and receptor interactions. Its ability to modulate signaling pathways makes it a candidate for further investigation in pharmacology .
  • Antimicrobial Studies : In vitro studies have demonstrated significant inhibition of bacterial growth at concentrations above 50 µg/mL, indicating its potential use in treating bacterial infections.

Industrial Applications

  • Synthesis of Complex Molecules : The compound serves as a building block in organic synthesis, allowing chemists to create more complex structures for various applications in pharmaceuticals and materials science .

Case Studies and Research Findings

StudyFindings
Study 1: Antimicrobial ActivitySignificant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL.
Study 2: Anti-inflammatory MechanismReduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound.
Study 3: Enzyme InhibitionIdentified as a moderate inhibitor of dihydrofolate reductase (DHFR), relevant for cancer therapy.

Mechanism of Action

The mechanism of action of (1r,2r)-2-(Methylsulfanyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with acidic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Notes

  • Methodology : Comparisons rely on structural analogs and computational predictions (e.g., ADF modeling in ).

Biological Activity

(1R,2R)-2-(Methylsulfanyl)cyclopentanamine is a chiral amine compound notable for its unique structural features, including a cyclopentane ring with a methylsulfanyl group and an amine functional group. This compound has garnered interest in medicinal chemistry and biological research due to its potential interactions with various biological targets.

The synthesis of this compound typically involves starting with cyclopentanone, which reacts with methylthiol to form a methylsulfanyl-substituted intermediate. This intermediate is then subjected to reductive amination using ammonia or another amine source in the presence of a reducing agent like sodium cyanoborohydride. The overall process can be optimized using continuous flow methods to enhance yield and efficiency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methylsulfanyl group facilitates hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with acidic residues in target proteins. These interactions can modulate the activity of various biological pathways, leading to diverse pharmacological effects .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be critical in various biochemical pathways.
  • Receptor Binding : It interacts with specific receptors, influencing signal transduction pathways that may lead to therapeutic effects.
  • Neuropharmacology : Due to its structural characteristics, it is being investigated for potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities .
  • Antidepressant Activity : In animal models, this compound showed promising antidepressant-like effects, likely due to its influence on neurotransmitter systems .
  • Anti-inflammatory Properties : Research indicated that the compound could reduce inflammation markers in vitro, suggesting potential applications in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

Compound NameStructure FeaturesBiological Activity
(1R,2R)-2-(Hydroxymethyl)cyclopentanamineHydroxymethyl instead of methylsulfanylLimited receptor interaction
(1R,2R)-2-(Ethylsulfanyl)cyclopentanamineEthyl group instead of methylDifferent enzyme specificity
(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amineSulfonyl group enhances reactivityPotentially broader applications

Q & A

Q. Methodological Approach :

Molecular docking (e.g., AutoDock Vina) to predict binding modes with serotonin/dopamine receptors .

Free Energy Perturbation (FEP) calculations to quantify the contribution of –SMe to binding affinity .

In vitro assays (e.g., radioligand displacement) using analogs (e.g., –OH or –OCH₃ substitutions) to compare potency .

Contradiction Note : Some studies report –SMe improves metabolic stability, while others note increased susceptibility to oxidation. Resolve via LC-MS metabolic profiling in hepatic microsomes .

What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Q. Basic Research Focus

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₁₃NS requires m/z 143.0774).
  • Chiral HPLC : Monitor enantiopurity using cellulose-based columns (e.g., Chiralpak IC) .
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration without crystallization .

Advanced Tip : Combine Dynamic NMR and DFT calculations to study conformational equilibria influenced by –SMe .

How can contradictory data in biological assays (e.g., IC₅₀ variability) be addressed?

Advanced Research Focus
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies:

Standardize assay protocols (e.g., buffer pH, temperature) across labs.

Counter-screen against related receptors (e.g., 5-HT₁A vs. 5-HT₂A) to rule out cross-reactivity .

Meta-analysis of published data to identify trends (e.g., correlation between –SMe orientation and activity) .

Example : A study reported IC₅₀ = 120 nM for dopamine D2, while another found 450 nM. Re-evaluate using β-arrestin recruitment assays to distinguish biased signaling .

What computational methods predict the compound’s metabolic stability and toxicity?

Q. Advanced Research Focus

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate solubility (LogP ≈ 2.1) and CYP450 inhibition .
  • Reactive Metabolite Screening : Simulate oxidation pathways (e.g., sulfoxide formation) with Gaussian 16 at the B3LYP/6-311+G(d,p) level .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity risk (e.g., structural alerts for sulfur-containing compounds) .

Validation : Compare computational results with in vitro Ames tests and hepatocyte viability assays .

How can the compound’s stability under physiological conditions be optimized?

Q. Advanced Research Focus

  • pH Stability Studies : Use HPLC-UV to monitor degradation in buffers (pH 1–9).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to mask –NH₂, improving oral bioavailability .
  • Lyophilization : Formulate as a lyophilized powder with trehalose to enhance shelf life .

Data Insight : At pH 7.4, t₁/₂ = 8 hours; at pH 2.0, t₁/₂ = 2 hours. Adjust formulation using enteric coatings for gastric protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,2r)-2-(Methylsulfanyl)cyclopentanamine
Reactant of Route 2
Reactant of Route 2
(1r,2r)-2-(Methylsulfanyl)cyclopentanamine

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